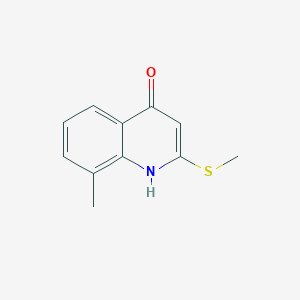

8-methyl-2-methylsulfanyl-1H-quinolin-4-one

Description

Properties

CAS No. |

625855-87-0 |

|---|---|

Molecular Formula |

C11H11NOS |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

8-methyl-2-methylsulfanyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H11NOS/c1-7-4-3-5-8-9(13)6-10(14-2)12-11(7)8/h3-6H,1-2H3,(H,12,13) |

InChI Key |

BNPWWBQVSFHFMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-methylsulfanyl-1H-quinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-1-methyl-1H-quinolin-2-one with diphenyl disulfide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction affords the sulfanyl-1H-quinolin-2-one derivative, which can be further treated with phosphorus oxychloride (POCl₃) followed by sodium azide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 2

The methylthio (-SCH₃) group at position 2 can undergo nucleophilic displacement under specific conditions.

Key Findings:

-

Thiol Exchange Reactions : Reaction with ethanethiol or thiophenol in the presence of sodium ethoxide (NaOEt) yields 2-alkyl/arylthio derivatives. For example:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanethiol | NaOEt, ethanol, reflux, 4h | 2-(Ethylthio)-8-methylquinolin-4-one | 75% | |

| Thiophenol | NaOEt, ethanol, reflux, 4h | 2-(Phenylthio)-8-methylquinolin-4-one | 68% |

-

Azidation : Treatment with sodium azide (NaN₃) in DMF at 80°C replaces the methylthio group with an azide (-N₃), forming 8-methyl-2-azido-1H-quinolin-4-one (62% yield) .

Oxidation of the Methylthio Group

The methylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Key Findings:

-

Sulfoxide Formation : Reaction with tert-butyl hydroperoxide (TBHP) in dichloromethane oxidizes -SCH₃ to -S(O)CH₃ .

-

Sulfone Formation : Stronger oxidants like hydrogen peroxide (H₂O₂) in acetic acid yield the sulfone (-SO₂CH₃) .

| Oxidant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TBHP | CH₂Cl₂, 25°C, 6h | 2-(Methylsulfinyl)-8-methylquinolin-4-one | 85% | |

| H₂O₂ | AcOH, 70°C, 12h | 2-(Methylsulfonyl)-8-methylquinolin-4-one | 78% |

Functionalization at Position 4

The ketone at position 4 can be reduced or converted into enol ethers.

Key Findings:

-

Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to 8-methyl-2-methylsulfanyl-1,4-dihydroquinolin-4-ol (89% yield) .

-

Enol Ether Formation : Reaction with ethyl iodide (EtI) and potassium carbonate (K₂CO₃) in DMF produces 4-ethoxy-8-methyl-2-methylsulfanylquinoline (72% yield) .

Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution at positions activated by the methyl and methylthio groups.

Key Findings:

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 or 7 (yields: 45–55%) .

-

Halogenation : Bromination using Br₂ in acetic acid occurs at position 3 (58% yield) .

Tautomerism and Hydrogen Bonding

The compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the ketone and adjacent NH group. Density functional theory (DFT) studies confirm the keto form is more stable in both gas and ethanol phases .

Thermodynamic Data:

| Property | Value (kcal/mol) | Method | Source |

|---|---|---|---|

| ΔG (Keto → Enol) | +3.2 (gas), +2.8 (ethanol) | M06-2X/6-311++G** |

Scientific Research Applications

8-methyl-2-methylsulfanyl-1H-quinolin-4-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral activities.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-methyl-2-methylsulfanyl-1H-quinolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Key Observations :

Substituent Reactivity: The methylsulfanyl group at position 2 in the target compound offers greater stability compared to reactive groups like azido (N₃) or hydrazino (NHNH₂) at position 4, which are prone to further transformations (e.g., Staudinger reduction for azides ). Phenylsulfanyl (SPh) at position 8 () enhances π-stacking interactions, as evidenced by crystallography, whereas the target compound’s 8-methyl group may prioritize steric effects over electronic contributions .

Synthetic Efficiency: S-alkylation of 4-chloroquinolinones (e.g., with methyl iodide) is a high-yield route for introducing sulfur-based substituents, contrasting with the lower yield (53%) of hydrazino derivatives via hydrazination . Copper-catalyzed coupling (e.g., for 8-phenylsulfanyl derivatives) achieves excellent yields (92.4%) but requires specialized catalysts .

Physicochemical Properties: 4-Hydroxyquinolinones () exhibit strong hydrogen-bonding capacity (IR: 3447 cm⁻¹ for OH), whereas the target compound’s 4-keto group may engage in weaker dipole interactions .

Spectral and Crystallographic Comparisons

IR/NMR Data :

- The target compound’s methylsulfanyl group would show C-S stretches near 700–600 cm⁻¹ (IR) and deshielded protons in ¹H NMR (δ ~2.5 ppm for SMe). This contrasts with 4-hydroxy derivatives, which display broad OH peaks (δ ~5.8 ppm) and hydrogen-bonded C=O shifts .

- 8-Phenylsulfanyl derivatives () exhibit distinct aromatic proton splitting patterns in NMR due to the bulky SPh group .

- Crystallography: X-ray data for 8-phenylsulfanylquinolinone () reveal planar quinolinone cores with intermolecular π-π interactions, whereas methyl groups (as in the target compound) may induce torsional strain or alter packing efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-methyl-2-methylsulfanyl-1H-quinolin-4-one with high purity and yield?

- Methodology :

- Utilize Ullmann-type coupling or nucleophilic substitution reactions, as demonstrated for structurally similar quinolinone derivatives. Key reagents include CuI as a catalyst, K₂CO₃ as a base, and ethylene glycol/isopropanol as solvents under inert argon atmosphere at reflux conditions (24 h). Purification via flash chromatography (silica gel, dichloromethane/acetone gradient) yields >90% purity .

- Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- X-ray crystallography : Single-crystal diffraction at 90 K (MoKα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and packing motifs. Use Paratone N oil for crystal mounting and SADABS for absorption corrections .

- High-resolution NMR : Assign peaks for methylsulfanyl (δ ~2.5 ppm, singlet) and quinolinone carbonyl (δ ~170 ppm in ¹³C NMR). Compare with PubChem data for analogous compounds (e.g., 6-methoxy-2-methylquinolin-4-one) .

- Mass spectrometry : Confirm molecular weight (C₁₁H₁₁NOS) via ESI-MS or MALDI-TOF .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Conduct solubility tests in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., hexane) using UV-vis spectroscopy to quantify saturation points.

- Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For pH stability, dissolve in buffers (pH 1–13) and track degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Dose-response assays : Use in vitro models (e.g., enzyme inhibition, cytotoxicity) with standardized protocols (IC₅₀ calculations, triplicate replicates). Compare results against structurally similar compounds (e.g., 8-phenylquinolin-4-one derivatives) to isolate substituent effects .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, GPCRs). Validate hypotheses via site-directed mutagenesis .

Q. What experimental strategies can elucidate the mechanism of action of this compound in modulating biological pathways?

- Methodology :

- Transcriptomics/proteomics : Treat cell lines with the compound and perform RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins. Use pathway enrichment tools (DAVID, STRING) for functional analysis .

- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) via fluorometric assays (e.g., NADH-coupled reactions) under varying substrate concentrations .

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic data for this compound?

- Methodology :

- Multipole refinement : Apply Hirshfeld atom refinement (HAR) to X-ray data to account for electron density anisotropies, improving accuracy for sulfur-containing moieties .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., methylsulfanyl group rotation) that may explain solid-state vs. solution-state differences .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvent systems?

- Methodology :

- Hansen solubility parameters : Calculate HSPs (δD, δP, δH) to predict solvent compatibility. Experimental discrepancies may arise from solvent purity or crystallization kinetics .

- Co-solvency studies : Test binary solvent mixtures (e.g., DMSO/water) to identify synergistic effects on solubility .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.